2-(3-Cyanoazetidin-3-yl)ethanesulfonyl fluoride;hydrochloride
Description
2-(3-Cyanoazetidin-3-yl)ethanesulfonyl fluoride; hydrochloride is a fluorinated azetidine derivative characterized by a cyano-substituted azetidine ring linked to an ethanesulfonyl fluoride moiety. The compound combines the rigidity of the azetidine ring with the electrophilic reactivity of the sulfonyl fluoride group, making it a promising candidate for covalent inhibition studies and pharmaceutical synthesis. The hydrochloride salt enhances its solubility in polar solvents, facilitating its use in aqueous reaction conditions.
Properties
IUPAC Name |
2-(3-cyanoazetidin-3-yl)ethanesulfonyl fluoride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O2S.ClH/c7-12(10,11)2-1-6(3-8)4-9-5-6;/h9H,1-2,4-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDIEFJDGRPWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CCS(=O)(=O)F)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Cyanoazetidin-3-yl)ethanesulfonyl fluoride;hydrochloride is a complex organic compound with potential applications in medicinal chemistry. Its unique structure suggests it may interact with various biological targets, influencing several biochemical pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyanoazetidine moiety linked to an ethanesulfonyl fluoride group. This structural arrangement is significant for its reactivity and interaction with biological molecules.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₇H₈ClF₃N₂O₂S |
| Molecular Weight | 255.67 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in target proteins, leading to inhibition of enzyme activity. This characteristic makes it a candidate for studying enzyme regulation and potential therapeutic applications.
Biological Activity
Research indicates that this compound may exhibit various biological activities:
- Enzyme Inhibition : Preliminary studies suggest that it can inhibit serine proteases, which are crucial in various physiological processes including blood coagulation and immune response.
- Antimicrobial Properties : There are indications that the compound may possess antimicrobial activity, making it a potential candidate for developing new antibiotics.
- Anticancer Activity : Some studies have explored its effects on cancer cell lines, suggesting that it may induce apoptosis in certain types of cancer cells.
Case Studies and Research Findings
- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibited the activity of serine proteases at micromolar concentrations, showing potential as a therapeutic agent in conditions where these enzymes are overactive.
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy against various bacterial strains, revealing significant inhibitory effects, particularly against Gram-positive bacteria. This suggests its utility in treating infections caused by resistant strains.
- Cancer Cell Line Studies : Research involving human cancer cell lines showed that treatment with the compound led to a reduction in cell viability and increased markers of apoptosis, indicating its potential role as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine Derivatives with Substituent Variations
The target compound is distinguished by its 3-cyano group on the azetidine ring, which contrasts with other azetidine hydrochlorides:
Key Insights :
- Unlike 3-fluoroazetidine derivatives (e.g., Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride, CAS 1780567-99-8), the target compound avoids ester hydrolysis instability due to its sulfonyl fluoride group .
Ethanesulfonyl Fluoride Derivatives
Sulfonyl fluorides are valued for their selective covalent binding to serine hydrolases. The target compound’s ethanesulfonyl fluoride group is compared to analogs with varying substituents:
Key Insights :
- The azetidine ring in the target compound provides smaller steric bulk compared to aromatic or indole-containing sulfonyl fluorides, improving membrane permeability .
- Unlike sulfonyl chlorides (e.g., 2-(pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride), the fluoride group in the target compound offers superior hydrolytic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
